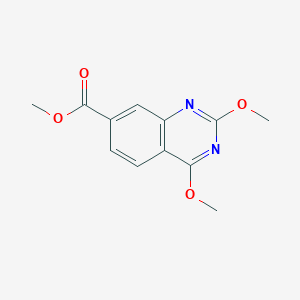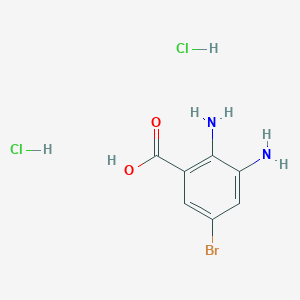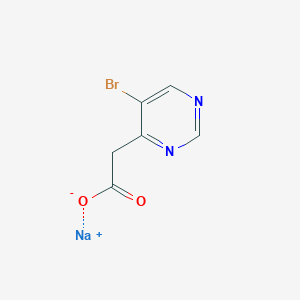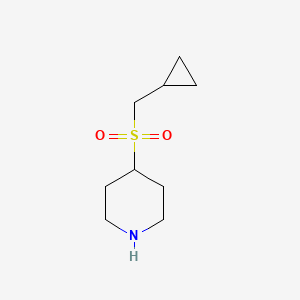![molecular formula C31H42O7SSi B1405458 2-(2-{2-[2-(tert-Butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethylester der 4-Toluolsulfonsäure CAS No. 859385-34-5](/img/structure/B1405458.png)
2-(2-{2-[2-(tert-Butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethylester der 4-Toluolsulfonsäure
Übersicht
Beschreibung
“Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester” is a novel fluorescent labeling reagent . It has been designed and synthesized for the purpose of labeling fatty acids .
Synthesis Analysis
This compound was synthesized successfully and used to label twenty-six fatty acids (C5–C30) in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design .Chemical Reactions Analysis
The compound was used as a reagent to label twenty-six fatty acids (C5–C30) successfully . The derivatives were sufficiently stable to be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .Physical And Chemical Properties Analysis
While specific physical and chemical properties of this compound are not available, it’s known that p-Toluenesulfonic acid, from which this compound is derived, is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung wird in der organischen Synthese verwendet, insbesondere bei der Herstellung von Silyletherderivaten. Silylether werden oft als Schutzgruppen für Alkohole während der Synthese verwendet, da sie stabil sind und sich unter milden Bedingungen leicht entfernen lassen .
Arzneimittelentwicklung
In der pharmazeutischen Industrie wird die tert-Butyl(diphenyl)silylgruppe oft zur Modifikation von Arzneistoffmolekülen verwendet, um ihre pharmakokinetischen Eigenschaften zu verbessern. Dies umfasst die Erhöhung der Lipophilie oder Stabilität gegenüber dem Abbau durch den Stoffwechsel .
Materialwissenschaften
Die Fähigkeit der Verbindung, stabile Silylether zu bilden, macht sie wertvoll in der Materialwissenschaft, insbesondere bei der Entwicklung von Silikonpolymeren. Diese Polymere finden Anwendungen von Klebstoffen bis hin zu Beschichtungen und biomedizinischen Geräten .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Derivatisierungsmittel verwendet werden, um die Detektion verschiedener Substanzen mittels Chromatographie zu verbessern, indem sie flüchtiger gemacht werden oder ihre Adsorptionseigenschaften verbessert werden .
Katalyse
Die tert-Butyl(diphenyl)silylgruppe kann in katalytischen Systemen, insbesondere in Übergangsmetall-katalysierten Reaktionen, als Ligand oder Stabilisator fungieren. Dies kann zu verbesserten Ausbeuten und Selektivitäten bei verschiedenen chemischen Transformationen führen .
Oberflächenmodifikation
Diese Verbindung wird auch zur Modifikation von Oberflächen verwendet, um ihre physikalischen und chemischen Eigenschaften zu verändern. Sie kann beispielsweise verwendet werden, um eine Oberfläche hydrophober zu machen oder um spezifische funktionelle Gruppen für weitere Reaktionen einzuführen .
Nanotechnologie
In der Nanotechnologie findet die Verbindung Anwendung bei der Synthese von Nanoverbundwerkstoffen und der Funktionalisierung von Nanopartikeln, die in Medikamententrägersystemen, Sensoren und elektronischen Geräten eingesetzt werden können .
Umweltwissenschaften
Schließlich kann sie in der Umweltwissenschaften zur Sanierung von Schadstoffen eingesetzt werden. Die Silylgruppe kann verwendet werden, um giftige Stoffe einzuschließen oder zu immobilisieren, was zu ihrer Entfernung aus der Umwelt beiträgt .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O7SSi/c1-27-15-17-28(18-16-27)39(32,33)37-25-23-35-21-19-34-20-22-36-24-26-38-40(31(2,3)4,29-11-7-5-8-12-29)30-13-9-6-10-14-30/h5-18H,19-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQPCHCLQJEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O7SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)











![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)